molecular formula C13H14N2OS2 B5569693 5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5569693
M. Wt: 278.4 g/mol
InChI Key: UAZBHYPLYLGFEH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, also known as MTMP, is a thiazole derivative that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis

This compound belongs to a class of chemicals involved in the development of efficient synthetic methodologies. For instance, an efficient one-pot multicomponent approach led to the synthesis of 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, demonstrating the versatility of thiazolone derivatives in creating compounds with potential anticancer activity (C. Altuğ et al., 2011). Additionally, the synthesis of 5-arylazothiazoles and related derivatives containing a 1,2,3-triazole moiety showcases the adaptability of thiazolone frameworks in crafting molecules with varied biological activities (A. Abdelhamid et al., 2012).

Crystallography and Material Science

The crystal structure analysis of derivatives provides insight into their molecular conformations and potential for material applications. For example, the study of 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one revealed details about the molecule's conformation and interactions, contributing to the understanding of molecular assembly and design (H. Ghabbour et al., 2012).

Electrochromics and Photovoltaics

Compounds derived from thiazolone units have been explored for their electrochromic properties and potential in photovoltaic applications. The synthesis of chalcogenodiazolo[3,4-c]pyridine-based polymers demonstrates the role of thiazolone derivatives in creating materials that exhibit significant optical contrast in the near-infrared region, highlighting their utility in green and near-infrared electrochromics (Shouli Ming et al., 2015).

Advanced Materials and Chemical Engineering

Thiazolone derivatives have been instrumental in the development of new materials with unique electronic and structural properties. The creation of dipolar compounds featuring electron-rich and electron-deficient units showcases the potential of thiazolone-based molecules in crafting materials with significant electronic coupling, which is crucial for the development of advanced electronic and optoelectronic devices (Yu-Chang Chang et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Properties

IUPAC Name

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-9-4-7-17-10(9)8-11-12(16)14-13(18-11)15-5-2-3-6-15/h4,7-8H,2-3,5-6H2,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZBHYPLYLGFEH-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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